molecular formula C35H46Cl3N7O2 B1662963 BRACO 19 trihydrochloride CAS No. 1177798-88-7

BRACO 19 trihydrochloride

Cat. No. B1662963
M. Wt: 703.1 g/mol
InChI Key: MJAPNWJRLLDPAB-UHFFFAOYSA-N
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Description

BRACO 19 trihydrochloride is a potent telomerase/telomere inhibitor . It prevents the capping and catalytic action of telomerase . BRACO 19 acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and can produce rapid senescence or selective cell death .


Molecular Structure Analysis

BRACO 19 trihydrochloride acts as a G-quadruplex (GQ) binding ligand . It stabilizes G-quadruplexes formation at the 3V telomeric DNA overhang .


Physical And Chemical Properties Analysis

The molecular formula of BRACO 19 trihydrochloride is C35H46Cl3N7O2 . Its average mass is 703.144 Da and its monoisotopic mass is 701.277832 Da .

Relevant Papers

  • "The G-Quadruplex-Interactive Molecule BRACO-19 Inhibits Tumor Growth, Consistent with Telomere Targeting and Interference with Telomerase Function" .
  • "Braco-19 trihydrochloride | Telomerase Inhibitor | MedChemExpress" .
  • "BRACO 19 trihydrochloride - Tocris Bioscience" .

Scientific Research Applications

Telomerase Inhibition and Cancer Therapy

BRACO 19, a trisubstituted acridine compound, shows significant potential in cancer therapy. It stabilizes G-quadruplex structures, leading to growth arrest in cancer cell lines. This effect is achieved through telomerase inhibition and telomere shortening, particularly impacting cells with shorter telomeres. BRACO 19's binding to telomeric single-stranded overhang DNA and the displacement of the single-stranded protein hPOT1 from telomeres further contributes to its anticancer activity (Gunaratnam et al., 2007). In prostate cancer cells, BRACO 19 causes cell growth inhibition, senescence, chromosomal fusions, and up-regulation of p16(INK4a) expression, suggesting its effectiveness in inducing senescence and uncapping telomeres (Incles et al., 2004).

Antiviral Applications

BRACO 19 has shown promising results as an anti-HIV-1 agent. It stabilizes a G-quadruplex region in the HIV-1 LTR promoter, inhibiting promoter activity and exerting antiviral effects. It acts at both reverse transcription and post-integration levels, stabilizing G-quadruplex structures in the virus's RNA genome and thus inhibiting the reverse transcription process (Perrone et al., 2014).

Molecular Interaction and Structural Analysis

Atomic force microscopy (AFM) and voltammetry studies have provided insights into the adsorption and redox behavior of BRACO 19. The orientation and strong adsorption of BRACO 19, as well as its complex oxidation and reduction processes, contribute to its biological activity (Chiorcea-Paquim et al., 2015). The crystal structure of BRACO 19 complexed with a bimolecular human telomeric quadruplex provides a structural basis for its quadruplex-binding properties and aids in the design of ligands targeting such structures (Campbell et al., 2008).

Selective Antineoplastic Properties

BRACO 19's selective antineoplastic effects are notable in various cancer types. Its ability to suppress proliferation, reduce telomerase activity, and induce DNA damage response at telomeres makes it a potential therapeutic agent for cancers like glioblastoma, while showing good selectivity for cancer cells over normal cells (Zhou et al., 2016).

Other Applications

  • BRACO 19 has been shown to interfere with human herpesvirus 6A chromosomal integration, highlighting its potential in antiviral therapy (Gilbert-Girard et al., 2017).
  • BRACO 19's effect on Mycobacterium smegmatis reveals its potential in antibacterial research, affecting replication and repair system genes (Shitikov et al., 2022).
  • In synergy with other compounds, BRACO 19 enhances the efficacy of cancer treatments, as seen in its combination with cis-platin to inhibit cancer cell growth (Gunaratnam et al., 2009).

properties

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAPNWJRLLDPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46Cl3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BRACO 19 trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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